2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
The compound seems to be a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), a thiophene structure (a type of heterocyclic compound), and a carbonyl chloride group .
Synthesis Analysis
While specific synthesis methods for “2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride” were not found, there are synthesis methods available for related compounds. For instance, thiophene derivatives with two fulgimide fragments in one molecule have been obtained by the condensation of (3Z)-3-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-isopropylidene-2,5-furandione with aromatic diamines .
Scientific Research Applications
Reactivity in Organometallic Chemistry
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride has been studied in the context of organometallic chemistry. For example, Pereira, Pfeffer, and Rotteveel (1989) explored its reactivity with palladium compounds, focusing on cyclopalladated dimers and their reactions with alkynes (Pereira, M., Pfeffer, M., & Rotteveel, M., 1989).
Synthesis of Pyrimidoquinoline Derivatives
Elkholy and Morsy (2006) examined the synthesis of pyrimidoquinoline derivatives, highlighting the potential of this compound as a starting material for various organic compounds (Elkholy, Y. M., & Morsy, M. A., 2006).
Applications in Catalytic Asymmetric Reactions
The compound has also been used in studies involving chiral Pt(II)/Pd(II) pincer complexes. Yoon et al. (2006) investigated its use in catalytic asymmetric aldol and silylcyanation reactions, demonstrating its utility in the field of catalysis (Yoon, M. S., Ramesh, R., Kim, J., Ryu, D., & Ahn, K., 2006).
Synthesis of Thienopyridines
Meth–Cohn, Narine, and Tarnowski (1981) utilized this compound in the conversion of acetamidothiophens into thienopyridines, demonstrating its versatility in heterocyclic chemistry (Meth–Cohn, O., Narine, B., & Tarnowski, B., 1981).
Fluorescence Derivatization in Chromatography
Yoshida, Moriyama, and Taniguchi (1992) found that a related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications of similar compounds in analytical chemistry (Yoshida, T., Moriyama, Y., & Taniguchi, H., 1992).
Mechanism of Action
Target of Action
Similar thiophene derivatives have been used in the synthesis of photochromic compounds , suggesting potential interactions with light-sensitive biological targets.
Mode of Action
Related thiophene derivatives have been noted for their photochromic properties . Photochromic compounds can change their color or transparency in response to light, indicating that this compound may interact with its targets through light-induced reactions .
Result of Action
Its potential photochromic properties suggest it could induce changes in cellular processes in response to light exposure .
Action Environment
Environmental factors such as light intensity and wavelength could potentially influence the action, efficacy, and stability of this compound, given its potential photochromic properties
properties
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-9-4-5-15-13(6-9)14(17(18)20)8-16(19-15)12-7-10(2)21-11(12)3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGWMPVSKCONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(SC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173019 | |
Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160260-82-1 | |
Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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